![molecular formula C11H17BrNO3P B12564679 Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester CAS No. 189180-13-0](/img/structure/B12564679.png)
Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester is an organophosphorus compound that features a phosphonic acid group bonded to an amino-substituted bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate bromophenylamine derivative. One common method is the Kabachnik-Fields reaction, where diethyl phosphite reacts with an imine formed from the condensation of 4-bromobenzaldehyde and an amine . The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The selective esterification of phosphonic acids using alkyl orthoesters has also been reported as an efficient method for producing diethyl esters .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted phosphonates.
Aplicaciones Científicas De Investigación
Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: It is used in the production of herbicides, flame retardants, and plasticizers.
Mecanismo De Acción
The mechanism of action of phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and proteins. The phosphonic acid group can form strong bonds with metal ions and active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromophenyl group can also participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphonic acid, [(4-bromobutoxy)methyl]-, diethyl ester
- (4-Bromophenyl)phosphonic acid
- Amino phosphonates
Uniqueness
Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester is unique due to the presence of both an amino group and a bromophenyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
189180-13-0 |
|---|---|
Fórmula molecular |
C11H17BrNO3P |
Peso molecular |
322.13 g/mol |
Nombre IUPAC |
(4-bromophenyl)-diethoxyphosphorylmethanamine |
InChI |
InChI=1S/C11H17BrNO3P/c1-3-15-17(14,16-4-2)11(13)9-5-7-10(12)8-6-9/h5-8,11H,3-4,13H2,1-2H3 |
Clave InChI |
LJYDSUWZTSXUKH-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C1=CC=C(C=C1)Br)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(2-tert-Butoxy-2-oxoethyl)-2-oxoimidazolidin-1-yl]acetate](/img/structure/B12564607.png)
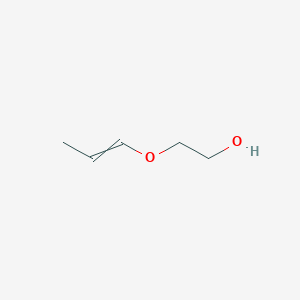

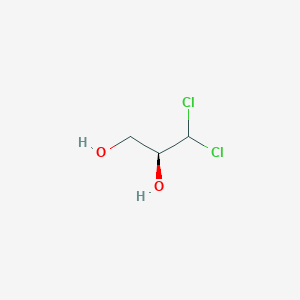


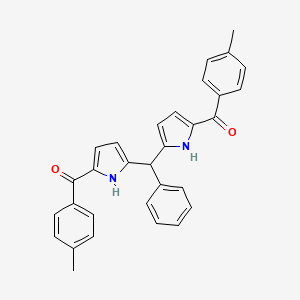
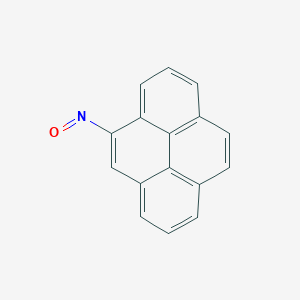
![3-(4-Nitrophenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12564650.png)
![(3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one](/img/structure/B12564666.png)
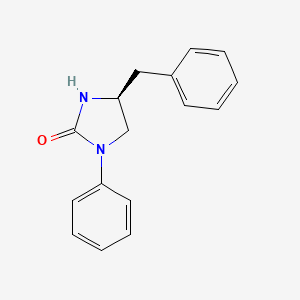
![3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid](/img/structure/B12564685.png)

